Several research studies have explored the synthesis and characterization of 2,4,6-cycloheptatriene-1-carbonitrile. One study details its preparation using the reaction of 2,4,6-cycloheptatrienyl bromide with copper cyanide []. Another study reports its characterization using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [].
These studies provide valuable information on the synthetic routes and spectroscopic properties of 2,4,6-cycloheptatriene-1-carbonitrile, which are essential for its further exploration and utilization in research.
While research on 2,4,6-cycloheptatriene-1-carbonitrile is ongoing, some potential applications in scientific research have been explored:
2,4,6-Cycloheptatriene-1-carbonitrile is an organic compound characterized by its unique seven-membered cycloheptatriene ring structure with a cyano group (-CN) attached to one of the carbon atoms. Its molecular formula is C8H7N, and it has a molecular weight of approximately 117.15 g/mol . The compound exhibits a permanent electric dipole moment of 4.3 D, making it suitable for laboratory studies such as rotational spectroscopy . The structure can be visualized as a cyclic arrangement of carbon atoms with alternating double bonds, which contributes to its reactivity and stability.
While specific biological activity data for 2,4,6-cycloheptatriene-1-carbonitrile is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of cycloheptatrienes can show anti-inflammatory and anticancer activities. Further research is necessary to elucidate any potential pharmacological effects specific to this compound.
The synthesis of 2,4,6-cycloheptatriene-1-carbonitrile can be achieved through several methods:
2,4,6-Cycloheptatriene-1-carbonitrile has potential applications in various fields:
Several compounds share structural similarities with 2,4,6-cycloheptatriene-1-carbonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cycloheptatriene | Seven-membered cyclic alkene | Lacks functional groups; more reactive |
| Tropone | Seven-membered cyclic ketone | Contains a carbonyl group; different reactivity |
| 1-Cyanocyclopentene | Five-membered cyclic alkene | Smaller ring size; different stability |
| 2-Cyanocyclohexene | Six-membered cyclic alkene | Similar functionality but larger ring |
Each compound exhibits distinct chemical properties due to differences in ring size and functional groups. The presence of the cyano group in 2,4,6-cycloheptatriene-1-carbonitrile imparts unique reactivity not found in its simpler analogs.
Irritant